Tris-NTA
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Overview
Description
Tris-Nitrilotriacetic Acid (Tris-NTA) is a compound that consists of three nitrilotriacetic acid moieties coupled to a cyclic scaffold. This structure allows this compound to simultaneously bind six histidine residues of a hexahistidine tag (His6-tag), yielding nanomolar binding affinity and a well-defined 1:1 stoichiometry . This compound is widely used in biochemical and biophysical research due to its high affinity for histidine-tagged proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris-NTA is synthesized by coupling three nitrilotriacetic acid moieties to a cyclic scaffold. The process involves the use of chelators such as nitrilotriacetic acid, which stably bind nickel ions via three oxygen atoms and one nitrogen atom. The two remaining coordination sites of nickel can each bind one histidine moiety of a His-tag .
Industrial Production Methods: In industrial settings, this compound is produced by combining nitrilotriacetic acid with a cyclic scaffold under controlled conditions. The process ensures high purity and yield, making it suitable for large-scale applications in protein labeling and purification .
Chemical Reactions Analysis
Types of Reactions: Tris-NTA primarily undergoes coordination reactions with metal ions, particularly nickel ions. The binding of nickel ions to this compound forms a stable complex that can interact with histidine residues on proteins .
Common Reagents and Conditions:
Nickel Chloride (NiCl2): Used to saturate the NTA moieties with nickel ions.
Imidazole: Often used in wash buffers to elute weakly bound proteins from nickel columns.
Ethylenediaminetetraacetic Acid (EDTA): Used to strip nickel ions from the complex, releasing the bound proteins.
Major Products: The major product of these reactions is the this compound-nickel complex, which can bind histidine-tagged proteins with high specificity and affinity .
Scientific Research Applications
Tris-NTA has a wide range of applications in scientific research, including:
Protein Labeling and Detection: this compound is used to label histidine-tagged proteins with fluorescent dyes, enabling their detection and analysis in various assays.
Protein Purification: The high affinity of this compound for histidine-tagged proteins makes it an excellent tool for purifying these proteins from complex mixtures.
Surface Immobilization: this compound can be used to immobilize proteins, lipids, and cells on surfaces for various analytical techniques, including surface plasmon resonance (SPR) and microscopy.
Reversible Protein Modification: this compound allows for the reversible modification of proteins, making it useful in studying protein-protein interactions and other dynamic processes.
Mechanism of Action
The mechanism of action of Tris-NTA involves the formation of a stable complex with nickel ions, which can then bind to histidine residues on proteins. The imidazole groups of histidine form coordinative bonds with the nickel ions, resulting in a high-affinity interaction. This binding is highly specific and can be reversed by adding imidazole or EDTA, which competes with histidine for binding to the nickel ions .
Comparison with Similar Compounds
Mono-Nitrilotriacetic Acid (Mono-NTA): Binds histidine-tagged proteins with lower affinity compared to Tris-NTA.
Iminodiacetic Acid (IDA): Another chelator used for binding histidine-tagged proteins, but with lower affinity than this compound.
Uniqueness of this compound: this compound’s ability to bind six histidine residues simultaneously gives it a much higher binding affinity compared to mono-NTA and IDA. This makes this compound particularly useful for applications requiring high specificity and stability, such as protein purification and labeling .
Properties
Molecular Formula |
C43H68N8O22 |
---|---|
Molecular Weight |
1049.0 g/mol |
IUPAC Name |
(2S)-5-[11-(6-aminohexanoyl)-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H68N8O22/c44-13-3-1-2-6-31(52)45-14-4-15-47(33(54)11-8-29(42(70)71)50(24-37(60)61)25-38(62)63)20-21-48(34(55)12-9-30(43(72)73)51(26-39(64)65)27-40(66)67)17-5-16-46(19-18-45)32(53)10-7-28(41(68)69)49(22-35(56)57)23-36(58)59/h28-30H,1-27,44H2,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t28-,29-,30-/m0/s1 |
InChI Key |
SRHQOOQNBLZULK-DTXPUJKBSA-N |
Isomeric SMILES |
C1CN(CCN(CCCN(CCN(C1)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN |
Origin of Product |
United States |
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